PARP-1 Inhibitory Potency: 7-Hydroxyisoquinolin-1(2H)-one Exhibits Nanomolar IC50, Demonstrating >4,000-Fold Greater Potency than the Prototypical PARP Inhibitor 3-Aminobenzamide
7-Hydroxyisoquinolin-1(2H)-one exhibits an IC50 of 7 nM against human PARP-1 catalytic domain in a biochemical assay [1]. In contrast, 3-aminobenzamide, a widely used first-generation PARP inhibitor, has a reported IC50 of approximately 30 µM (30,000 nM) in similar assays [2]. This represents a greater than 4,000-fold improvement in potency for the isoquinolinone derivative.
| Evidence Dimension | PARP-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | 3-Aminobenzamide: IC50 = 30 µM (30,000 nM) |
| Quantified Difference | Target compound is >4,285-fold more potent than comparator |
| Conditions | Target: Human PARP-1 catalytic domain (residues 662-1011) expressed in E. coli; Comparator: PARP1 inhibition assay (standard conditions) |
Why This Matters
The nanomolar potency of the target compound against PARP-1 positions it as a superior tool compound for studying PARP biology or as a more advanced starting point for lead optimization compared to micromolar benzamide-based inhibitors.
- [1] BindingDB. (n.d.). Affinity data for BDBM50549411 (7-hydroxyisoquinolin-1(2H)-one) against PARP-1. View Source
- [2] ScienceDirect. (n.d.). 3-Aminobenzamide - an overview. Retrieved from Sciencedirect Topics. View Source
